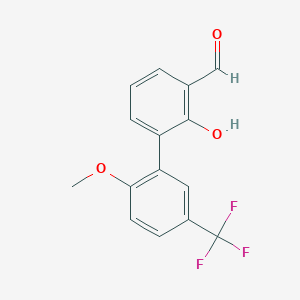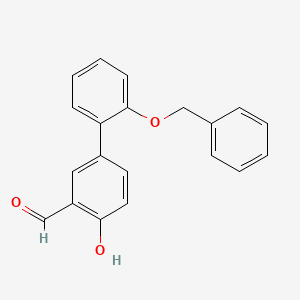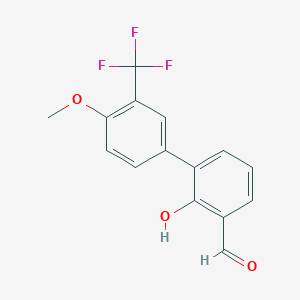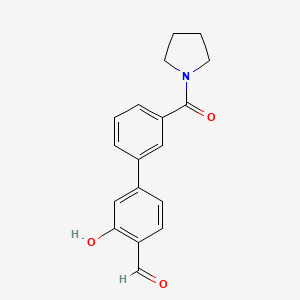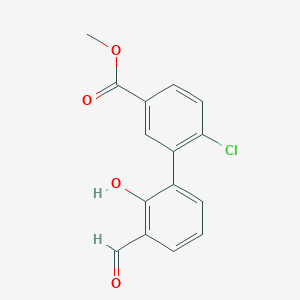
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CMPF) is a chemical compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 288.60 g/mol and a melting point of around 95°C. 6-CMPF has a variety of uses in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a dye in the production of optical fibers.
作用機序
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a catalyst in the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol. The reaction is initiated by the protonation of the phenol ring of the 2-chloro-5-methoxycarbonylphenol, which causes the formation of an intermediate carbocation. This intermediate then reacts with the 2-formylphenol, forming the desired 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% product.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has no known biochemical or physiological effects. It is used exclusively as a reagent and catalyst in scientific research and laboratory experiments.
実験室実験の利点と制限
The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to use and can be stored for long periods of time without degrading. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively unstable compound and can be easily degraded by light and heat.
将来の方向性
Some potential future directions for the use of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research and laboratory experiments include:
• The development of new synthetic methods for the production of pharmaceuticals and optical fibers using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% as a reagent.
• The development of new catalysts based on 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% for the synthesis of various organic compounds.
• The development of new methods for the stabilization of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its susceptibility to degradation by light and heat.
• The development of new methods for the purification of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its impurity levels.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of biotechnology.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of nanotechnology.
合成法
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized through the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at a temperature of around 80°C for several hours. The reaction is typically complete when the reaction mixture has a pH of around 8.0.
科学的研究の応用
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is often used as a reagent in organic synthesis. It is used in the synthesis of various pharmaceuticals, such as benzodiazepines, β-blockers, and anti-inflammatory drugs. It is also used in the synthesis of various optical fibers, such as optical-fiber amplifiers and lasers.
特性
IUPAC Name |
methyl 4-chloro-3-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGOJUOUYWSIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685356 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261898-32-1 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
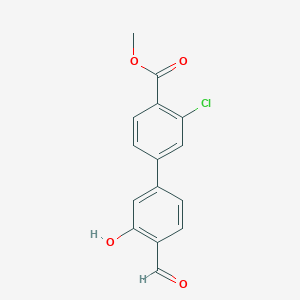



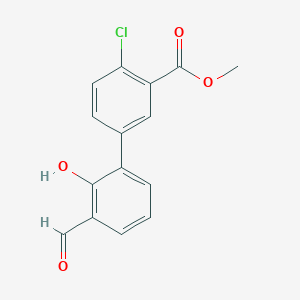

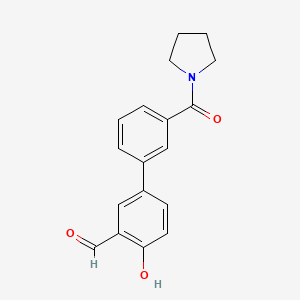
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
